molecular formula C10H6N2O B2909642 5-Hydroxyquinoline-3-carbonitrile CAS No. 1261577-22-3

5-Hydroxyquinoline-3-carbonitrile

Cat. No. B2909642
CAS RN: 1261577-22-3
M. Wt: 170.171
InChI Key: OFWJAZNSMSFYCE-UHFFFAOYSA-N
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Description

5-hydroxyquinoline-3-carbonitrile, also known as 5-HQC, is a heterocyclic organic compound. It is a versatile building block in the synthesis of various bioactive molecules due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Hydroxyquinoline-3-carbonitrile is not fully understood. However, it has been suggested that it exerts its biological activities by interfering with DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Hydroxyquinoline-3-carbonitrile in lab experiments is its versatility. It can be used as a building block in the synthesis of various bioactive molecules and as a fluorescent probe in biochemical assays. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research on 5-Hydroxyquinoline-3-carbonitrile. One of the areas of interest is the development of new synthetic routes for this compound and its derivatives. Another area of interest is the investigation of the mechanism of action of this compound and its derivatives. Additionally, the development of new applications for this compound, such as in the treatment of drug-resistant infections and cancer, is also an area of interest.
Conclusion:
In conclusion, this compound is a versatile building block in the synthesis of various bioactive molecules. It exhibits a wide range of biological activities and has been extensively studied for its antimicrobial, antiviral, anticancer, and antitumor properties. Further research is needed to fully understand the mechanism of action of this compound and its derivatives and to develop new applications for this compound.

Synthesis Methods

The synthesis of 5-Hydroxyquinoline-3-carbonitrile can be achieved through various methods, including the Skraup synthesis, Sandmeyer reaction, and Pinner reaction. The Skraup synthesis involves the condensation of aniline with glycerol, sulfuric acid, and nitrobenzene, followed by oxidation with potassium dichromate. The Sandmeyer reaction involves the conversion of aniline to the diazonium salt, which is then reacted with cuprous cyanide to form this compound. The Pinner reaction involves the reaction of aniline with acetyl chloride and hydrogen cyanide in the presence of aluminum chloride.

Scientific Research Applications

5-Hydroxyquinoline-3-carbonitrile has been extensively studied for its biological activities and has been found to possess antimicrobial, antiviral, anticancer, and antitumor properties. It has also been used as a fluorescent probe in biochemical assays and as a ligand in metal coordination chemistry.

properties

IUPAC Name

5-hydroxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h1-4,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWJAZNSMSFYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)C#N)C(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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